molecular formula C6H2Cl5N B072849 3,5-Dichloro-2-(trichloromethyl)pyridine CAS No. 1128-16-1

3,5-Dichloro-2-(trichloromethyl)pyridine

Cat. No. B072849
CAS RN: 1128-16-1
M. Wt: 265.3 g/mol
InChI Key: PWVHFDAKFGGYKJ-UHFFFAOYSA-N
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Description

3,5-Dichloro-2-(trichloromethyl)pyridine, commonly known as DCTP, is a synthetic compound that has gained attention in the field of scientific research due to its potential applications in various fields. DCTP is a white crystalline powder that is soluble in organic solvents and is highly stable under normal conditions.

Scientific Research Applications

Synthesis and Structural Characterization

Research on pyridine derivatives emphasizes their importance in the synthesis and structural characterization of novel compounds. For example, the study by Chernov'yants et al. (2011) investigates the interaction of 5-trifluoromethyl-pyridine-2-thione with iodine, revealing the formation of a complex with potential antithyroid properties (Chernov'yants et al., 2011). This indicates the versatility of pyridine derivatives in forming structurally interesting and potentially bioactive complexes.

Organic Synthesis and Catalysis

The synthesis of pyridine derivatives is crucial in the development of agrochemicals, as demonstrated by Lu Xin-xin (2006), who reviewed the synthesis processes of 2,3-Dichloro-5-trifluoromethyl pyridine, a key compound in pesticide production (Lu Xin-xin, 2006). This highlights the role of dichloro-trichloromethyl pyridine derivatives in synthesizing compounds with industrial applications.

Material Science and Ligand Chemistry

The reactivity of pyridine derivatives towards different metal salts is explored by Ghosh et al. (2004), who demonstrate how pyridine-2,4,6-tricarboxylic acid reacts under various conditions to form coordination polymers and metallomacrocycle structures (Ghosh et al., 2004). Such studies are indicative of the potential for 3,5-Dichloro-2-(trichloromethyl)pyridine in forming novel materials and ligands for metal coordination complexes.

properties

IUPAC Name

3,5-dichloro-2-(trichloromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl5N/c7-3-1-4(8)5(12-2-3)6(9,10)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWVHFDAKFGGYKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)C(Cl)(Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9061540
Record name 3,5-Dichloro-2-(trichloromethyl)pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dichloro-2-(trichloromethyl)pyridine

CAS RN

1128-16-1
Record name 3,5-Dichloro-2-(trichloromethyl)pyridine
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 3,5-dichloro-2-(trichloromethyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridine, 3,5-dichloro-2-(trichloromethyl)-
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Record name 3,5-Dichloro-2-(trichloromethyl)pyridine
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Record name 3,5-dichloro-2-(trichloromethyl)pyridine
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